molecular formula C8H13N3O B8060856 2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one

2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one

Cat. No.: B8060856
M. Wt: 167.21 g/mol
InChI Key: PETNQSRRRXDSSB-UHFFFAOYSA-N
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Description

The compound identified as 2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in new compounds with different functional groups.

Scientific Research Applications

2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.

    Biology: The compound may be used in biochemical assays to study enzyme activities, protein interactions, or cellular processes.

    Medicine: this compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or target specific diseases.

    Industry: The compound may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways This interaction can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, or alteration of cellular functions

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one include those with comparable structures or functional groups. These compounds may share similar chemical properties and reactivity, but each has unique characteristics that distinguish it from others.

Highlighting Uniqueness

This compound stands out due to its specific structure and the unique combination of functional groups it possesses

Properties

IUPAC Name

2-amino-6-methyl-5-propan-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-4(2)6-5(3)10-8(9)11-7(6)12/h4H,1-3H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETNQSRRRXDSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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